
3-bromo-4-phenylbutan-2-one
Übersicht
Beschreibung
2-Butanone, 3-bromo-4-phenyl- is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-4-phenyl- typically involves the bromination of 4-phenyl-2-butanone. One common method is the reaction of 4-phenyl-2-butanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Butanone, 3-bromo-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3-bromo-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-hydroxy-4-phenyl-2-butanone or 3-amino-4-phenyl-2-butanone.
Reduction: Formation of 3-bromo-4-phenyl-2-butanol.
Oxidation: Formation of 3-bromo-4-phenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Bromo-4-phenylbutan-2-one serves as a critical intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it a versatile building block.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of derivatives such as 3-hydroxy-4-phenylbutan-2-one or 3-amino-4-phenylbutan-2-one.
- Reduction: This compound can be reduced to yield 3-bromo-4-phenyl-2-butanol, which is useful in further synthetic pathways.
- Oxidation: It can also be oxidized to form 3-bromo-4-phenylbutanoic acid, expanding its utility in synthetic chemistry .
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit significant biological activity. Studies have explored its potential pharmacological applications, particularly in drug development.
Pharmacological Potential:
- Biological Activity: The compound and its derivatives are being investigated for interactions with biological targets, which could lead to therapeutic applications .
- Case Study: A study on the biocatalyzed oxidation of substituted phenylbutanones showed that certain derivatives exhibited good enantioselectivity and could be used in developing chiral drugs .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo further transformations makes it valuable for producing complex chemical entities.
Industrial Uses:
- Specialty Chemicals: The compound is employed in synthesizing agrochemicals and other specialty chemicals due to its reactivity and functional group compatibility .
Comparison of Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
4-Phenylbutan-2-one | Ketone | Lacks bromine; serves as a precursor |
3-Bromo-4-hydroxybutan-2-one | Hydroxy Ketone | Contains a hydroxyl group; different reactivity |
(Z)-3-bromo-4-phenylbut-3-en-2-one | Enone | Presence of double bond alters reactivity |
Synthetic Routes and Reaction Conditions
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reaction with nucleophiles such as amines or thiols to form various derivatives. |
Reduction | Conversion to 3-bromo-4-phenyl-2-butanol using reducing agents like sodium borohydride. |
Oxidation | Formation of 3-bromo-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate. |
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-bromo-4-phenyl- involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. Additionally, the phenyl group can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-2-butanone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-butanone: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenyl-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.
Uniqueness
2-Butanone, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Biologische Aktivität
3-Bromo-4-phenylbutan-2-one is a brominated ketone that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHBrO, and it has a molecular weight of approximately 227.10 g/mol. The compound features a bromine atom at the third carbon position of a butanone backbone, with a phenyl group attached to the fourth carbon. This specific arrangement contributes to its reactivity and potential biological interactions.
The primary mechanism of action for this compound involves free radical reactions , particularly targeting the benzylic position of aromatic compounds. The compound can undergo bromination at this position, which may alter the activity of various biological molecules such as enzymes and receptors.
Biochemical Pathways
The interactions of this compound primarily involve radical bromination pathways. These reactions can be influenced by environmental factors such as temperature and the concentration of reagents like N-bromosuccinimide (NBS), which is often used in such bromination processes.
Biological Activity and Therapeutic Potential
While specific biological activities of this compound are not extensively documented, compounds with similar structures often demonstrate significant biological properties. Here are some potential activities based on structural analogs:
- Antimicrobial Activity : Some brominated compounds have shown effectiveness against various microbial strains, suggesting that this compound may possess similar properties.
- Antifungal Activity : Research indicates that certain derivatives of phenylbutanones exhibit antifungal properties, which could extend to this compound .
- Enzyme Interaction : The ability to form covalent bonds with nucleophilic sites on proteins or enzymes suggests that it could modulate their activity, impacting metabolic pathways .
Synthesis and Characterization
A study highlighted a convenient method for synthesizing α-bromo ketones, including this compound, using environmentally friendly procedures under microwave irradiation . This method not only enhances yield but also minimizes environmental impact.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Brominated ketone | Unique bromine position enhances reactivity |
4-Phenylbutan-2-one | Ketone | Lacks halogen; serves as a baseline for comparison |
3-Chloroacetophenone | Chloro compound | Different halogen effects on biological activity |
This table illustrates how this compound compares to other structurally similar compounds in terms of its chemical nature and potential biological effects.
Eigenschaften
IUPAC Name |
3-bromo-4-phenylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQAKKEJGMRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446104 | |
Record name | 2-butanone, 3-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55985-68-7 | |
Record name | 2-butanone, 3-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.